Cernuoside
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Overview
Description
Cernuoside is a naturally occurring flavonoid glycoside found in various plant species. It belongs to the aurone subclass of flavonoids, which are known for their antioxidant properties. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cernuoside can be synthesized through various chemical reactions involving the coupling of specific flavonoid precursors. One common method involves the use of chemical degradations and spectroscopic methods to isolate and identify the compound from plant materials . The synthesis typically involves the formation of the aurone structure followed by glycosylation to attach the sugar moiety.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources such as the flowers of Acacia dealbata . The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like countercurrent chromatography have also been employed for the separation and purification of this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Cernuoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted flavonoid compounds. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Chemistry: Cernuoside is used as a model compound for studying the antioxidant properties of flavonoids.
Biology: this compound has been shown to exhibit anti-inflammatory and anticancer activities in various biological assays.
Industry: this compound is used in the development of natural antioxidants for food and cosmetic industries.
Mechanism of Action
Cernuoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Cernuoside is similar to other flavonoid glycosides such as quercetin and bractein. it has unique structural features and biological activities that distinguish it from these compounds:
Similar Compounds
- Quercetin
- Bractein
- Luteolin
- Apigenin
These compounds share similar flavonoid structures and biological activities but differ in their specific chemical properties and effects .
Properties
CAS No. |
480-69-3 |
---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)31-13-6-9(23)5-12-16(13)17(26)14(30-12)4-8-1-2-10(24)11(25)3-8/h1-6,15,18-25,27-29H,7H2/b14-4-/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
ZZERRGHHDDWLEN-YRDFTBLNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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